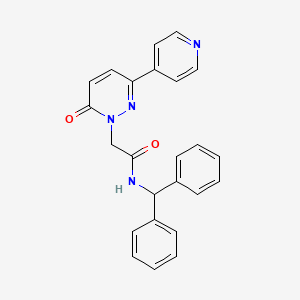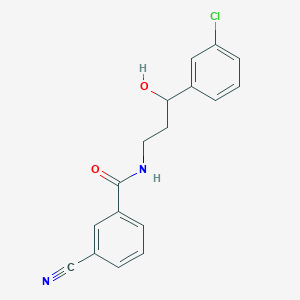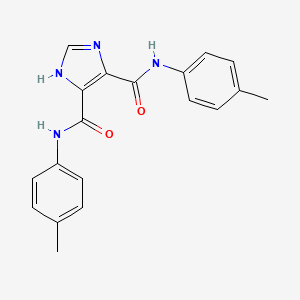
2-(Cyclopropylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a complex three-dimensional shape due to the presence of the cyclopropyl group and the phenyl ring. The electron-rich oxygen in the ether and carbonyl groups could participate in hydrogen bonding, and the phenyl ring could participate in pi stacking interactions .Chemical Reactions Analysis
The compound contains several functional groups that are reactive. The carboxylic acid group can undergo reactions such as esterification and amide formation. The ketone group can undergo reactions with nucleophiles at the carbonyl carbon. The ether group is generally stable but can be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature given its molecular complexity .Applications De Recherche Scientifique
Synthesis and Analytical Applications
The development of sensitive analytical methods for detecting residues in agricultural samples utilizes similar compounds to 2-(Cyclopropylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid. For instance, a study developed an effective enzyme-linked immunosorbent assay (ELISA) for the determination of fenthion, an organophosphorous insecticide, in fruit samples, showcasing the utility of chemically related compounds in enhancing food safety and environmental monitoring (Zhang et al., 2008).
Chemical Synthesis and Biological Activity
Chemical synthesis research often explores the creation and functionalization of complex molecules for potential therapeutic applications. Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies contribute to the development of new pharmacologically active agents with potential applications in medicine and agriculture (Raghavendra et al., 2016).
Material Science and Catalysis
Research in material science and catalysis often involves the synthesis and functionalization of organic compounds to explore new chemical reactions or to improve the efficiency of existing ones. The oxidative coupling of carboxylic acids with alkynes, facilitated by rhodium/copper catalyst systems, exemplifies how compounds with similar functional groups to this compound can be used to synthesize heterocyclic compounds with potential applications in materials science (Shimizu et al., 2009).
Environmental and Ecotoxicology Studies
Studies on the environmental presence and ecotoxicology of amino acids similar in structure to this compound, such as BMAA (β-N-methylamino-L-alanine) and 2,4-DAB (2,4-diaminobutanoic acid), provide insights into the potential environmental and health risks associated with cyanobacterial blooms. These studies emphasize the importance of monitoring and understanding the biosynthesis and distribution of neurotoxic compounds in the environment (Nunn & Codd, 2017).
Mécanisme D'action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The compound could potentially interact with biological targets through its various functional groups .
Orientations Futures
Future research on this compound could involve exploring its potential uses. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, stability, and reactivity. If it’s being studied for use as a drug, research could involve in vitro and in vivo studies to determine its biological activity, toxicity, and pharmacokinetics .
Propriétés
IUPAC Name |
2-(cyclopropylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-20-12-7-3-10(4-8-12)14(17)9-13(15(18)19)16-11-5-6-11/h3-4,7-8,11,13,16H,2,5-6,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGKMFNHKKMBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2695709.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)


![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)



![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2695719.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)


